molecular formula C8H6BrNS B1459343 2-Amino-4-bromo-benzo[b]thiophene CAS No. 1363382-24-4

2-Amino-4-bromo-benzo[b]thiophene

Cat. No. B1459343
CAS RN: 1363382-24-4
M. Wt: 228.11 g/mol
InChI Key: HNHQZTNGTGTYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-bromo-benzo[b]thiophene is an important heterocyclic compound with a wide range of potential applications in various fields . It is a derivative of benzothiophene, an aromatic organic compound with a molecular formula C8H6S . Benzothiophene has an odor similar to naphthalene and occurs naturally as a constituent of petroleum-related deposits such as lignite tar .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .


Molecular Structure Analysis

The molecular formula of 2-Amino-4-bromo-benzo[b]thiophene is C8H6BrNS . It is a derivative of benzothiophene, which is a five-membered heterocycle containing one sulfur atom .


Chemical Reactions Analysis

Thiophene-based analogs have been the subject of extensive research due to their potential as biologically active compounds . They play a vital role for medicinal chemists in the development of advanced compounds with a variety of biological effects .

Scientific Research Applications

Organic Semiconductors

Thiophene-mediated molecules, including 2-Amino-4-bromo-benzo[b]thiophene, play a prominent role in the advancement of organic semiconductors . These compounds are essential in the development of high-performance organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

2-Amino-4-bromo-benzo[b]thiophene and its derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . These OLEDs have applications in display technology, including televisions and mobile devices .

Corrosion Inhibitors

Thiophene derivatives, including 2-Amino-4-bromo-benzo[b]thiophene, are utilized in industrial chemistry as corrosion inhibitors . They help protect metal surfaces from corrosion, extending the lifespan of industrial equipment .

Pharmaceutical Drugs

Thiophene-based analogs, including 2-Amino-4-bromo-benzo[b]thiophene, have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Dyes Manufacturing

Benzothiophene, a compound structurally similar to 2-Amino-4-bromo-benzo[b]thiophene, is used in the manufacturing of dyes such as thioindigo . It’s plausible that 2-Amino-4-bromo-benzo[b]thiophene could have similar applications.

Organic Optoelectronic Devices

Unsubstituted 4,4′-bibenzo[c]thiophene and its silyl-substituted derivatives, which could potentially include 2-Amino-4-bromo-benzo[b]thiophene, are used as new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices .

Antimicrobial Applications

Some synthetic thiophene derivatives have shown significant inhibitory effects against various organisms, particularly against B. subtilis, E. coli, P. vulgaris, and S. aureus . It’s possible that 2-Amino-4-bromo-benzo[b]thiophene could have similar antimicrobial properties.

Research and Development

2-Amino-4-bromo-benzo[b]thiophene is primarily used for research purposes . It’s a starting material for the synthesis of larger, usually bioactive structures .

Safety And Hazards

While specific safety and hazard information for 2-Amino-4-bromo-benzo[b]thiophene is not available in the search results, it is generally recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam when handling similar compounds .

Future Directions

Thiophene-based analogs, including 2-Amino-4-bromo-benzo[b]thiophene, continue to attract interest from scientists due to their potential as biologically active compounds . They are expected to play a vital role in the development of advanced compounds with a variety of biological effects .

properties

IUPAC Name

4-bromo-1-benzothiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHQZTNGTGTYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)N)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromo-benzo[b]thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-bromo-benzo[b]thiophene
Reactant of Route 2
2-Amino-4-bromo-benzo[b]thiophene
Reactant of Route 3
Reactant of Route 3
2-Amino-4-bromo-benzo[b]thiophene
Reactant of Route 4
Reactant of Route 4
2-Amino-4-bromo-benzo[b]thiophene
Reactant of Route 5
2-Amino-4-bromo-benzo[b]thiophene
Reactant of Route 6
2-Amino-4-bromo-benzo[b]thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.